N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE: is a synthetic organic compound characterized by the presence of a thiophene ring with a dioxido group and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Naphthamide: The final step involves coupling the thiophene derivative with a naphthamide precursor under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can be employed to modify the dioxido group, potentially converting it back to a sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or naphthamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic and pharmacodynamic profiles.
Industry
In industrial applications, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-3-thiophenyl nitrate
- 1,1-Dioxido-2,3-dihydro-3-thiophenyl N’-benzylidenecarbamohydrazonothioate
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-1-NAPHTHAMIDE is unique due to its specific combination of a thiophene ring with a dioxido group and a naphthamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13NO3S |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13NO3S/c17-15(16-12-8-9-20(18,19)10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12H,10H2,(H,16,17) |
InChI Key |
IPTPWIYSUZNUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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